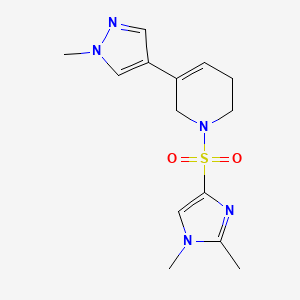
1-(1,2-dimethylimidazol-4-yl)sulfonyl-5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Dimethylimidazol-4-yl)sulfonyl-5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridine is a complex organic compound featuring multiple heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole and pyrazole rings. One common approach is the reaction of 1,2-dimethylimidazole with chlorosulfonic acid to form 1-(1,2-dimethylimidazol-4-yl)sulfonyl chloride, which is then reacted with 1-methylpyrazole-4-carboxaldehyde to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophilic substitution with amines or alcohols.
Major Products Formed:
Oxidation typically results in the formation of sulfonic acids.
Reduction can lead to the formation of amines.
Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition.
Medicine: Studied for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites, inhibiting their activity, or interact with receptors to modulate biological processes.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific combination of functional groups and heterocyclic structures. Similar compounds include other sulfonamide derivatives and pyrazole-based molecules. the presence of both imidazole and pyrazole rings in this compound sets it apart, providing distinct chemical and biological properties.
List of Similar Compounds
1-(1-methylimidazol-4-yl)sulfonyl-5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridine
1-(1,2-dimethylimidazol-4-yl)sulfonyl-5-(1-ethylpyrazol-4-yl)-3,6-dihydro-2H-pyridine
1-(1,2-dimethylimidazol-4-yl)sulfonyl-5-(1-propylpyrazol-4-yl)-3,6-dihydro-2H-pyridine
This compound's unique structure and properties make it a valuable subject of study in various scientific disciplines
Propriétés
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-11-16-14(10-17(11)2)22(20,21)19-6-4-5-12(9-19)13-7-15-18(3)8-13/h5,7-8,10H,4,6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMPYEKDRLLCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC=C(C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2-Fluorophenyl)ethylsulfonyl]-4,4-dimethoxypiperidin-3-ol](/img/structure/B6982910.png)
![N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6982914.png)
![5-chloro-N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B6982916.png)
![1-Ethyl-3-methyl-1-propan-2-yl-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B6982923.png)
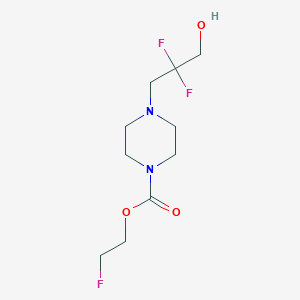
![5-chloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B6982937.png)
![2-[[[1-Cyclopropylethyl(methyl)sulfamoyl]amino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B6982944.png)
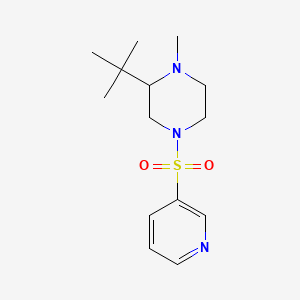
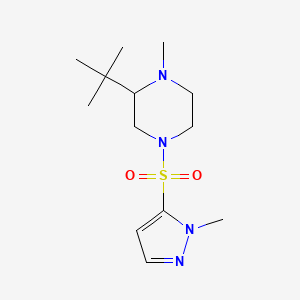
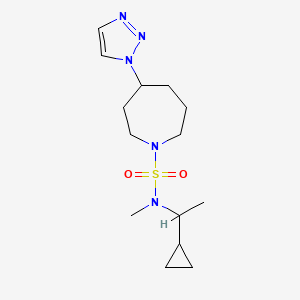
![1-Ethyl-1-propan-2-yl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B6982966.png)
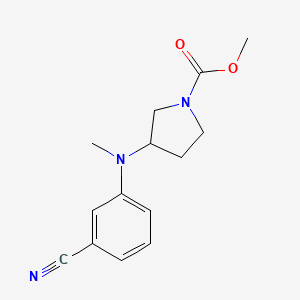
![3-[[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]pyridine](/img/structure/B6982995.png)
![N-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]pent-4-ene-1-sulfonamide](/img/structure/B6982996.png)
